molecular formula C11H10O5 B11786331 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11786331
M. Wt: 222.19 g/mol
InChI Key: AAVHJLVLMCBWPX-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that features a hydroxyphenyl group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with a suitable diene in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C. The reaction proceeds through a Diels-Alder reaction followed by oxidation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-70°C.

Major Products Formed

    Oxidation: Formation of 2-(3-oxophenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

    Reduction: Formation of 2-(3-hydroxyphenyl)-5-hydroxytetrahydrofuran-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydrofuran ring can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylacetic acid: Similar structure but lacks the tetrahydrofuran ring.

    5-Hydroxy-2-tetrahydrofuran carboxylic acid: Similar structure but lacks the hydroxyphenyl group.

Uniqueness

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the tetrahydrofuran ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H10O5/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15)

InChI Key

AAVHJLVLMCBWPX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC(=CC=C2)O)C(=O)O

Origin of Product

United States

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